1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyridine-3-sulfonyl)piperazine
Beschreibung
This compound is a triazolopyridazine derivative featuring a furan-2-yl substituent at position 3 of the triazolopyridazine core and a pyridine-3-sulfonyl group attached to the piperazine ring. The triazolopyridazine scaffold is known for its role in targeting protein-protein interactions, particularly in bromodomain-containing proteins (e.g., BRD4) . The pyridine-3-sulfonyl group introduces a polar sulfonyl moiety, which may enhance solubility and modulate binding interactions compared to non-sulfonylated analogs.
Eigenschaften
IUPAC Name |
3-(furan-2-yl)-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3S/c26-29(27,14-3-1-7-19-13-14)24-10-8-23(9-11-24)17-6-5-16-20-21-18(25(16)22-17)15-4-2-12-28-15/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVPAOCRXIPTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)S(=O)(=O)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-[3-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyridine-3-sulfonyl)piperazine is a complex heterocyclic compound that has drawn significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound includes a furan ring, a triazole moiety, and a pyridazine derivative. Its unique configuration facilitates various interactions with biological targets.
| Property | Description |
|---|---|
| IUPAC Name | 1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyridine-3-sulfonyl)piperazine |
| Molecular Formula | C18H18N6O2S |
| CAS Number | 1105219-33-7 |
Antimicrobial Activity
Research indicates that compounds with triazole and furan moieties exhibit significant antimicrobial properties. The compound has shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have reported minimum inhibitory concentrations (MIC) as low as 1–8 µg/mL against multiple pathogens, making it a potential candidate for developing new antibiotics .
Anticancer Potential
The anticancer activity of the compound is attributed to its ability to disrupt cellular processes involved in tumor growth. Studies suggest that it may inhibit tumor cell proliferation through mechanisms such as tubulin polymerization disruption and induction of apoptosis. For instance, derivatives of triazole scaffolds have been shown to possess potent anticancer activity in various cancer cell lines .
The biological activity of this compound can be explained through its interaction with specific biological targets:
Target Receptors : The compound interacts with various receptors via hydrogen bonding and hydrophobic interactions. This interaction can lead to modulation of critical signaling pathways involved in cell proliferation and survival .
Biochemical Pathways : Compounds similar to this one often interfere with essential biochemical pathways in microorganisms or cancer cells. For example, they may inhibit enzymes critical for DNA replication or protein synthesis .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of the compound against a panel of bacterial strains. Results indicated that it exhibited broader bioactive spectrum compared to standard antibiotics like norfloxacin .
- Cancer Cell Proliferation : In another study focusing on cancer cell lines, the compound demonstrated significant inhibition of cell growth at nanomolar concentrations. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
Pharmacokinetics
Pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. In silico modeling has indicated potential for good bioavailability and metabolic stability .
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Research into this compound has identified several potential applications:
Antimicrobial Activity
Studies have indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The unique structure of this compound may enhance its ability to inhibit bacterial growth or fungal infections. For instance, compounds with similar structural motifs have been shown to interact with microbial enzymes, leading to effective inhibition.
Anticancer Properties
The triazolo-pyridazine framework is known for its anticancer potential. Preliminary studies suggest that 1-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-(pyridine-3-sulfonyl)piperazine may induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival.
CNS Activity
Given the piperazine moiety's known effects on the central nervous system (CNS), this compound may exhibit neuropharmacological activities. Research is ongoing to evaluate its effects on neurotransmitter systems and potential applications in treating neurological disorders.
Case Studies
Several studies have investigated the biological activities of similar compounds:
Case Study 1: Antimicrobial Evaluation
A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives against various bacterial strains. Compounds with furan substituents demonstrated enhanced activity compared to their non-furan analogs, suggesting a structure-activity relationship that could be beneficial for developing new antimicrobial agents.
Case Study 2: Cancer Cell Line Studies
In vitro studies conducted on breast cancer cell lines showed that certain triazolo-pyridazine derivatives induced significant cytotoxic effects. The mechanism was attributed to the activation of apoptotic pathways mediated by caspase enzymes.
Case Study 3: Neuropharmacological Screening
Research published in Neuroscience Letters assessed the effects of piperazine derivatives on anxiety-like behaviors in rodent models. Results indicated that specific substitutions on the piperazine ring led to varying degrees of anxiolytic effects, warranting further investigation into their therapeutic potentials.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with Triazolopyridazine Cores
Key Observations:
- AZD5153 demonstrates bivalent binding to BRD4, achieving nanomolar potency due to its extended phenoxy-piperidyl chain . The target compound’s pyridine-3-sulfonyl group may limit bivalent interactions but improve solubility.
- BG14868 shares the furan-2-yl substituent but replaces the sulfonyl group with a 4-fluorobenzoyl moiety, likely reducing polarity and altering binding kinetics .
- Difluorophenylsulfonyl analog () highlights the role of fluorine in enhancing metabolic stability, a feature absent in the target compound’s pyridine-sulfonyl group .
Piperazine-Based Sulfonamides and Amides
Key Observations:
- Sulfonamide/amide derivatives (e.g., 3(b), 3(c)) exhibit varied lipophilicity and electronic profiles.
- Fluorinated analogs (e.g., 3(c) ) demonstrate the impact of electronegative substituents on binding, though the target compound lacks fluorine .
Furan-Containing Heterocycles
Key Observations:
- The nitrofuranyl group in is associated with antimicrobial activity, suggesting furan derivatives’ versatility . The target compound’s furan-2-yl group may similarly engage in π-π stacking but lacks nitro-functionalization.
- Thioether-linked analogs () highlight alternative strategies for modulating electronic properties compared to sulfonyl groups .
Research Findings and Implications
- AZD5153’s bivalent binding underscores the importance of extended substituents for BRD4 inhibition, a feature absent in the target compound .
- Sulfonyl vs. benzoyl/amide groups : The pyridine-3-sulfonyl moiety may improve solubility but reduce membrane permeability compared to lipophilic aryl ketones (e.g., BG14868) .
- Furan-2-yl’s role : Shared with antimicrobial nitrofurans (), this group likely contributes to target engagement via aromatic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
